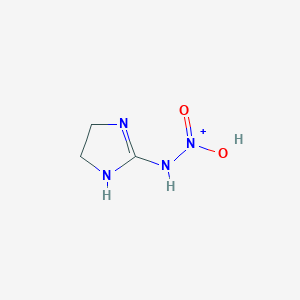
Anisole, m-(2-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisole, m-(2-nitropropyl)- is an organic compound with the molecular formula C10H13NO3 It is a derivative of anisole, where a nitropropyl group is attached to the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a methyl halide to produce anisole. The meta-(2-nitropropyl) group can be introduced through subsequent nitration and alkylation reactions.
Nitration: Anisole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Alkylation: The nitroanisole can then be alkylated using appropriate alkylating agents to introduce the 2-nitropropyl group.
Industrial Production Methods: Industrial production of anisole, m-(2-nitropropyl)- typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anisole, m-(2-nitropropyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzaldehyde or nitrobenzoic acid derivatives.
Reduction: Formation of m-(2-aminopropyl)anisole.
Substitution: Formation of halogenated anisole derivatives.
Scientific Research Applications
Anisole, m-(2-nitropropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anisole, m-(2-nitropropyl)- involves its interaction with molecular targets through its nitro and propyl groups. The nitro group can participate in redox reactions, while the propyl group can interact with hydrophobic regions of target molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Anisole itself is a simpler compound without the nitropropyl group.
Nitroanisole: Anisole with a nitro group attached, but without the propyl group.
Propylanisole: Anisole with a propyl group attached, but without the nitro group.
Uniqueness: Anisole, m-(2-nitropropyl)- is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
29865-53-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-methoxy-3-(2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
LEERGXBNUPNVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


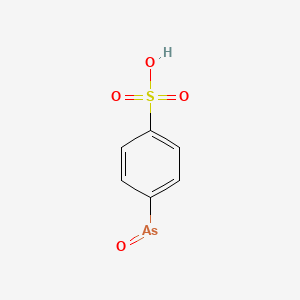
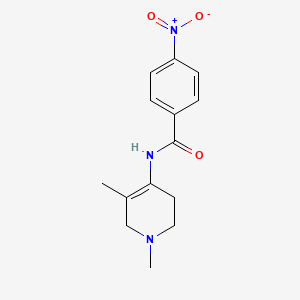

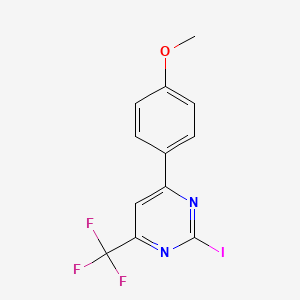
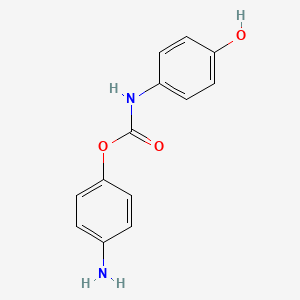
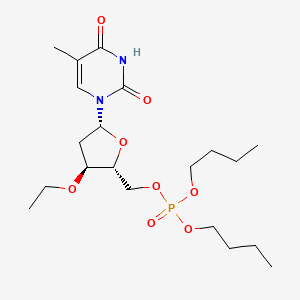
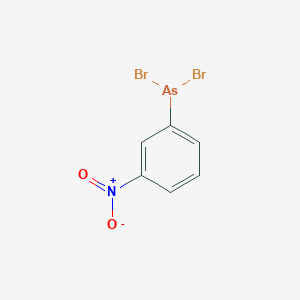
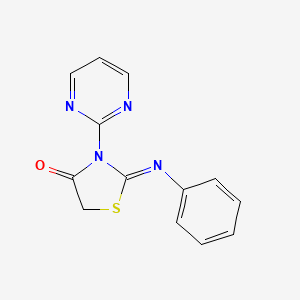

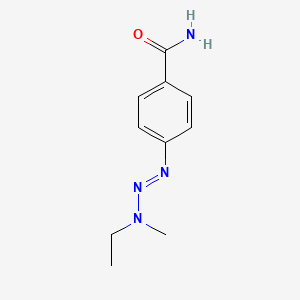
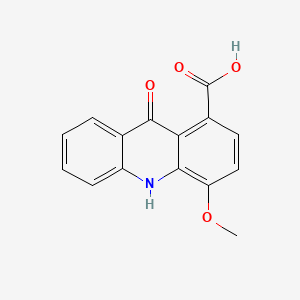
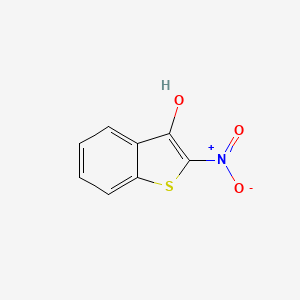
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
